N-(tert-Butoxycarbonyl)glycylglycinamide

Description

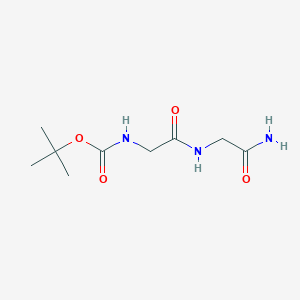

N-(tert-Butoxycarbonyl)glycylglycinamide (Boc-Gly-Gly-NH₂) is a dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminal glycine residue. Its molecular formula is C₉H₁₇N₃O₄, and it plays a pivotal role in peptide synthesis, particularly in solid-phase methodologies. The Boc group serves to shield the amine functionality during coupling reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) . This compound is valued for its stability in basic environments and compatibility with orthogonal protection strategies, such as Fmoc (fluorenylmethyloxycarbonyl) chemistry.

Properties

CAS No. |

61798-83-2 |

|---|---|

Molecular Formula |

C9H17N3O4 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

tert-butyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C9H17N3O4/c1-9(2,3)16-8(15)12-5-7(14)11-4-6(10)13/h4-5H2,1-3H3,(H2,10,13)(H,11,14)(H,12,15) |

InChI Key |

WCMFSDIWPNHRHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)glycylglycinamide typically involves the protection of glycine’s amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)glycylglycinamide undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The protected amino group can participate in nucleophilic substitution reactions, where the Boc group is retained during the reaction.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include the deprotected glycinamide or substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(tert-Butoxycarbonyl)glycylglycinamide has several applications in scientific research:

Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, where the Boc group protects the amino group during chain elongation.

Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.

Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.

Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and paints.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)glycylglycinamide primarily involves the protection of the amino group. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step involves the cleavage of the Boc group, usually through acid-catalyzed hydrolysis, resulting in the free amino group .

Comparison with Similar Compounds

Boc-Glycine (N-tert-Butoxycarbonylglycine)

Structure: C₇H₁₃NO₄. Key Differences:

- Functionality: Boc-Glycine lacks the glycinamide moiety, making it a simpler monomer for peptide elongation rather than a dipeptide building block.

- Applications : Primarily used in stepwise peptide synthesis, whereas Boc-Gly-Gly-NH₂ is employed in constructing peptide backbones or as a precursor for amidite derivatives .

- Deprotection : Both require acidic conditions, but Boc-Gly-Gly-NH₂ may exhibit slower deprotection kinetics due to steric hindrance from the dipeptide chain.

Fmoc-Gly-Gly-OH

Structure : C₁₉H₁₈N₂O₅.

Key Differences :

- Protecting Group : Fmoc (base-labile) vs. Boc (acid-labile). Fmoc deprotection uses piperidine, enabling orthogonal strategies with Boc .

- Solubility : Fmoc derivatives are generally more hydrophobic, impacting solid-phase synthesis efficiency.

- Utility : Fmoc-Gly-Gly-OH is preferred in modern solid-phase peptide synthesis (SPPS) due to milder deprotection conditions, reducing side reactions .

Glycyl-Glycine Diamide Amidite (Compound 6 in )

Structure : Phosphoramidite derivative with a dimethoxytrityl (DMT) protecting group.

Key Differences :

- Functionality : Designed for oligonucleotide synthesis rather than peptide chemistry. The amidite group facilitates coupling to solid supports via phosphite triester formation.

- Deprotection : DMT is removed under mild acidic conditions (e.g., 3% dichloroacetic acid), contrasting with Boc’s requirement for stronger acids .

N-Benzyl-N-(tert-butoxycarbonyl)glycine (Boc-N-Benzyl-Gly)

Structure: C₁₄H₁₉NO₄. Key Differences:

- Substituents : Incorporates a benzyl group on the glycine nitrogen, providing dual protection (Boc and benzyl). This compound is used for side-chain protection in complex peptide syntheses.

- Cleavage: Benzyl groups typically require hydrogenolysis or strong acids (e.g., HBr/HOAc), adding complexity compared to Boc-Gly-Gly-NH₂ .

Methoxycarbonyl Glycine Ethyl Ester

Structure: C₆H₁₁NO₄. Key Differences:

- Protecting Group : Methoxycarbonyl (Moz), which is less stable than Boc under acidic or basic conditions.

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

| Compound | Molecular Formula | Protecting Group | Deprotection Method | Primary Application |

|---|---|---|---|---|

| Boc-Gly-Gly-NH₂ | C₉H₁₇N₃O₄ | Boc | TFA or HCl/dioxane | Peptide backbone synthesis |

| Fmoc-Gly-Gly-OH | C₁₉H₁₈N₂O₅ | Fmoc | Piperidine | SPPS |

| Glycyl-Glycine Diamide Amidite | C₂₆H₃₅N₃O₆P | DMT | Mild acid (e.g., 3% DCA) | Oligonucleotide synthesis |

| Boc-N-Benzyl-Gly | C₁₄H₁₉NO₄ | Boc, Benzyl | TFA (Boc), H₂/Pd (Benzyl) | Side-chain protection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.